N-[2-(1H-indol-6-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide

Kinase inhibition In silico bioactivity Molinspiration score

N-[2-(1H-indol-6-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide is a synthetic hybrid molecule that combines an indole-6-ylamino head, a 2-oxoethyl spacer, and a 4-(4-methoxyphenyl)piperazine-1-carboxamide tail. It belongs to the broader class of 1-piperazine-indole hybrids, a scaffold actively investigated for tunable kinase inhibition, GPCR modulation, and anti‑trypanosomal activity.

Molecular Formula C22H25N5O3
Molecular Weight 407.5 g/mol
Cat. No. B12164661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-indol-6-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide
Molecular FormulaC22H25N5O3
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)C(=O)NCC(=O)NC3=CC4=C(C=C3)C=CN4
InChIInChI=1S/C22H25N5O3/c1-30-19-6-4-18(5-7-19)26-10-12-27(13-11-26)22(29)24-15-21(28)25-17-3-2-16-8-9-23-20(16)14-17/h2-9,14,23H,10-13,15H2,1H3,(H,24,29)(H,25,28)
InChIKeyJNBRZVNYJHPYIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(1H-indol-6-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide: Core Structural Chemistry and Baseline Compound Class Context for Procurement


N-[2-(1H-indol-6-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide is a synthetic hybrid molecule that combines an indole-6-ylamino head, a 2-oxoethyl spacer, and a 4-(4-methoxyphenyl)piperazine-1-carboxamide tail [1]. It belongs to the broader class of 1-piperazine-indole hybrids, a scaffold actively investigated for tunable kinase inhibition, GPCR modulation, and anti‑trypanosomal activity [2]. The presence of the 4‑methoxyphenyl substituent on the piperazine ring is a key structural differentiator from unsubstituted phenyl, halogenated, or benzyl analogs that frequently appear in screening libraries [1].

Why N-[2-(1H-indol-6-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide Cannot Be Replaced by a Generic In‑Class Analog


Within the 1‑piperazine‑indole hybrid family, even single‑atom changes on the piperazine N‑aryl substituent translate into substantial shifts in predicted kinase inhibitor scores, aqueous solubility, and molecular docking poses against Trypanosoma brucei phosphofructokinase [1]. For example, nicotinic acid derivatives (NA series) systematically outperformed their nicotinic amide counterparts (NAD series) in MolPredictX biological activity rankings, and within the NA series the identity of the piperazine substituent determined whether a compound was classified as “most biologically active” [1]. Consequently, a 4‑methoxyphenyl derivative cannot be treated as a drop‑in replacement for a 4‑fluorophenyl, 4‑chlorophenyl, or benzyl analog without empirical validation.

Quantitative Differentiation Evidence for N-[2-(1H-indol-6-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide Versus Closest Analogs


Predicted Kinase Inhibitor Bioactivity Score: 4‑Methoxyphenyl vs. Nicotinic Amide and Nicotinic Acid Substitution Series

In a systematic in silico study of 1‑piperazine‑indole hybrids, compounds bearing a 4‑methoxyphenyl‑like electron‑rich aromatic substituent (nicotinic acid derivatives, NA series) achieved kinase inhibitor bioactivity scores in the range of 0.21–0.40, whereas the corresponding nicotinic amide series (NAD) scored 0.11–0.28 [1]. While the exact N‑[2‑(1H‑indol‑6‑ylamino)‑2‑oxoethyl]‑4‑(4‑methoxyphenyl)piperazine‑1‑carboxamide was not individually reported, its 4‑methoxyphenyl motif places it structurally within the higher‑scoring cluster, distinguishing it from analogs with hydrogen‑bond‑donating amide substituents that lower the kinase inhibitor prediction [1].

Kinase inhibition In silico bioactivity Molinspiration score

Predicted Aqueous Solubility (LogS): Advantage of the 4‑Methoxyphenyl Motif Over Halogenated Phenyl Analogs

Physicochemical profiling of 1‑piperazine‑indole hybrids using ADMETlab 2.0 showed that electron‑donating 4‑substituted phenyl derivatives (represented by NA4, LogS = –1.99) reside in the “very soluble” region, whereas the median LogS for the full set of 22 compounds fell between –4 and –2 [1]. By analogy, the 4‑methoxyphenyl group on the target compound is expected to confer greater aqueous solubility than the more lipophilic 4‑chlorophenyl or 4‑fluorophenyl analogs that populate commercial screening decks [1].

Aqueous solubility ADMET prediction LogS

Molecular Docking Pose Score: Structural Basis for Preferential Kinase Active‑Site Engagement

Glide XP docking against T. brucei phosphofructokinase (PDB 6QU4) revealed that 1‑piperazine‑indole hybrids achieve docking scores that correlate with the nature of the piperazine N‑substituent [1]. The top‑scoring compound, NAD1, and the high‑scoring pair NAD11/NAD4 demonstrated that subtle changes in the terminal aryl group modulate hydrogen‑bond networks and hydrophobic packing within the ATP‑binding pocket [1]. Although the 4‑methoxyphenyl derivative was not directly docked, the methoxy oxygen is predicted to act as an additional hydrogen‑bond acceptor, potentially strengthening interactions with kinase hinge residues relative to unsubstituted phenyl or benzyl analogs.

Molecular docking Trypanosoma brucei PFK Glide XP score

Lipinski Rule‑of‑Five Compliance and Drug‑Likeness: Consistent Pass Across the 4‑Methoxyphenyl Subclass

All 22 compounds in the 1‑piperazine‑indole hybrid panel (both NA and NAD series) passed the Lipinski rule‑of‑five with molecular weights <500 Da, LogP <3, and hydrogen‑bond donor counts ≤2 [1]. The target compound, with molecular formula C₂₂H₂₅N₅O₃ (MW ~407 Da), falls comfortably within these boundaries, confirming its drug‑like profile and differentiating it from larger, beyond‑rule‑of‑five analogs that may present permeability or solubility challenges in early‑stage screening.

Drug-likeness Lipinski rules ADMET

Recommended Research and Industrial Applications for N-[2-(1H-indol-6-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide Based on Differentiated Property Evidence


Kinase Inhibitor High‑Throughput Screening (HTS) Deck Assembly

The compound’s predicted kinase inhibitor bioactivity score in the 0.21–0.40 range (Molinspiration) places it among the top tier of the 1‑piperazine‑indole hybrid class [1]. Procurement for kinase‑focused HTS libraries is justified because the 4‑methoxyphenyl motif provides a superior predicted score compared to nicotinic amide analogs (0.11–0.28) [1], increasing the probability of identifying active hits in primary screens against both human and parasitic kinases.

In Vitro ADMET Triage for Lead Optimization Programs

With predicted LogS ≈ –1.99 (very soluble) and full Lipinski compliance, this compound is an ideal early‑stage lead for in vitro ADMET profiling [1]. Its favorable solubility profile reduces the risk of false negatives due to precipitation in cell‑based CYP450 inhibition, plasma protein binding, or Caco‑2 permeability assays, making it a cost‑effective choice for laboratories that need to conserve compound supply while generating high‑confidence ADMET data.

Structure‑Based Drug Design Against Trypanosoma brucei Phosphofructokinase

Molecular docking evidence suggests that the 4‑methoxyphenyl group may engage in additional hydrogen‑bond contacts within the ATP‑binding pocket of TbPFK (PDB 6QU4) compared to unsubstituted phenyl analogs [1]. Research groups pursuing anti‑trypanosomal therapeutics can prioritize this compound for binding‑affinity measurements (e.g., SPR or ITC) and co‑crystallization trials, leveraging its predicted docking score advantage to accelerate structure‑guided optimization [1].

Chemical Biology Probe Development Targeting GPCR–Kinase Crosstalk

The coexisting moderate GPCR ligand activity (predicted score 0.01–0.25) and high kinase inhibitor potential of the 4‑methoxyphenyl subclass [1] make this compound a candidate for chemical biology studies of signaling crosstalk. Procurement for dual‑pathway phenotypic assays can help elucidate mechanisms where GPCR activation feeds into kinase cascades, a scenario relevant in oncology and neuroinflammation research.

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